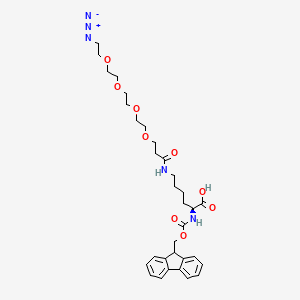
N3-PEG4-amido-Lys(Fmoc)-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG4-amido-Lys(Fmoc)-acid is a synthetic compound that combines a polyethylene glycol (PEG) linker with a lysine amino acid derivative. The PEG linker is often used to enhance the solubility and biocompatibility of molecules, while the lysine derivative provides a functional group for further chemical modifications. The compound is commonly used in bioconjugation and drug delivery applications due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG4-amido-Lys(Fmoc)-acid typically involves several steps:
PEGylation: The PEG4 chain is attached to the lysine derivative through an amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the PEG4 chain.
Fmoc Protection: The lysine amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps. This protection is typically achieved using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Azide Introduction: The azide group (N3) is introduced to the PEG4 chain through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG4-amido-Lys(Fmoc)-acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group of the lysine derivative.
Amide Bond Formation: The carboxyl group of the lysine derivative can form amide bonds with amines, facilitating the conjugation of the compound to other molecules.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the click chemistry reaction.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Amide Bond Formation: Coupling reagents such as DCC and NHS are used to activate the carboxyl group for amide bond formation.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Free Amino Group: Revealed after Fmoc deprotection.
Conjugated Molecules: Formed through amide bond formation with other amines.
Wissenschaftliche Forschungsanwendungen
N3-PEG4-amido-Lys(Fmoc)-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and polymers for various applications.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents, such as increasing their half-life and reducing immunogenicity.
Industry: Applied in the development of diagnostic tools and sensors due to its ability to conjugate with various molecules.
Wirkmechanismus
The mechanism of action of N3-PEG4-amido-Lys(Fmoc)-acid is primarily based on its ability to form stable conjugates with other molecules. The PEG4 linker enhances the solubility and biocompatibility of the conjugated molecules, while the lysine derivative provides a functional group for further chemical modifications. The azide group allows for click chemistry reactions, enabling the formation of triazole linkages with alkyne-containing molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG4-amido-Lys(Boc)-acid: Similar to N3-PEG4-amido-Lys(Fmoc)-acid but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Cbz)-acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Mtt)-acid: Uses a 4-methyltrityl (Mtt) protecting group instead of Fmoc.
Uniqueness
This compound is unique due to its combination of a PEG4 linker, an azide group, and an Fmoc-protected lysine derivative. This combination allows for versatile chemical modifications and conjugation reactions, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C32H43N5O9 |
|---|---|
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
(2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)/t29-/m0/s1 |
InChI-Schlüssel |
JYTFGMAXFXMYNK-LJAQVGFWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
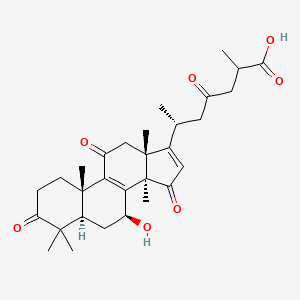
![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)

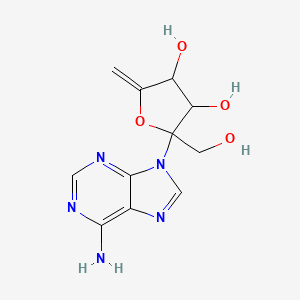
![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)

![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)

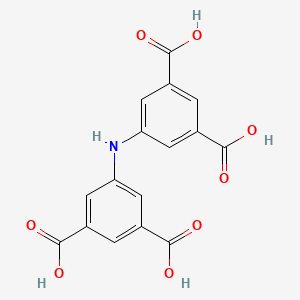
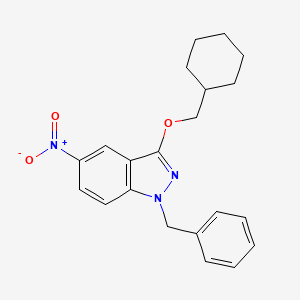
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)


